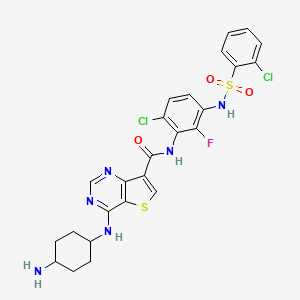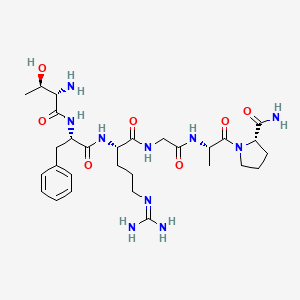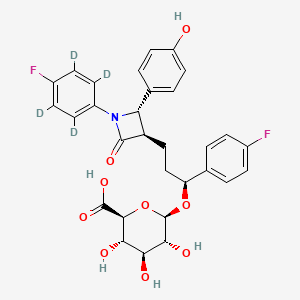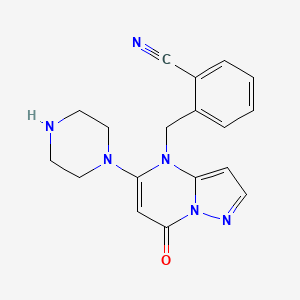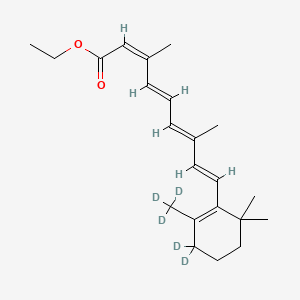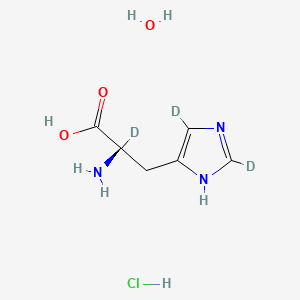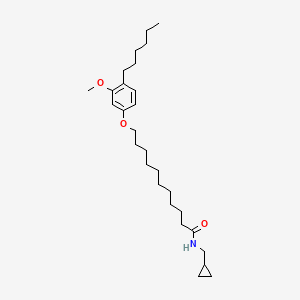
CB2 receptor antagonist 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CB2 receptor antagonist 1 is a compound that selectively targets the cannabinoid receptor type 2 (CB2). The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including immune response, inflammation, and pain perception. CB2 receptor antagonists are of significant interest in scientific research due to their potential therapeutic applications in treating conditions such as neurodegenerative diseases, cancer, and inflammatory disorders .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CB2 receptor antagonist 1 typically involves a multi-step process that includes the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of a pyrido[1,2-a]pyrimidin-4-one scaffold.
Industrial Production Methods
Industrial production of CB2 receptor antagonists often employs high-throughput screening and optimization techniques to identify potent compounds. Advanced methods such as deep learning, pharmacophore modeling, and molecular docking are used to design and synthesize new antagonists with improved efficacy and selectivity .
化学反応の分析
Types of Reactions
CB2 receptor antagonist 1 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce new aromatic or aliphatic groups to the molecule .
科学的研究の応用
CB2 receptor antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of cannabinoid receptors and to develop new synthetic methodologies.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a potential therapeutic agent for treating neurodegenerative diseases, cancer, and inflammatory disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
作用機序
CB2 receptor antagonist 1 exerts its effects by selectively binding to the CB2 receptor, thereby blocking the receptor’s activation by endogenous cannabinoids. This inhibition prevents the downstream signaling pathways associated with CB2 receptor activation, such as the reduction of cyclic adenosine monophosphate (cAMP) levels and the modulation of immune and inflammatory responses. The molecular targets involved include G-protein-coupled receptors and various intracellular signaling molecules .
類似化合物との比較
Similar Compounds
Several compounds are similar to CB2 receptor antagonist 1, including:
SR144528: A highly potent and selective CB2 receptor antagonist.
AM630: Another selective CB2 receptor antagonist with significant binding affinity.
JWH-133: A CB2 receptor-selective agonist used for comparison in research studies .
Uniqueness
This compound is unique due to its specific structural features and high selectivity for the CB2 receptor. Its distinct pyrido[1,2-a]pyrimidin-4-one scaffold provides a strong binding affinity and antagonistic activity, making it a valuable tool in cannabinoid research and drug development .
特性
分子式 |
C28H47NO3 |
|---|---|
分子量 |
445.7 g/mol |
IUPAC名 |
N-(cyclopropylmethyl)-11-(4-hexyl-3-methoxyphenoxy)undecanamide |
InChI |
InChI=1S/C28H47NO3/c1-3-4-5-12-15-25-19-20-26(22-27(25)31-2)32-21-14-11-9-7-6-8-10-13-16-28(30)29-23-24-17-18-24/h19-20,22,24H,3-18,21,23H2,1-2H3,(H,29,30) |
InChIキー |
RYKOIAODKINGEV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=C(C=C(C=C1)OCCCCCCCCCCC(=O)NCC2CC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


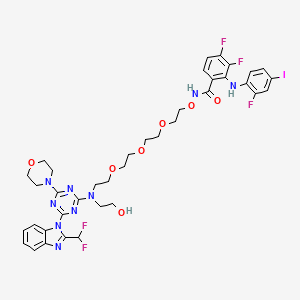
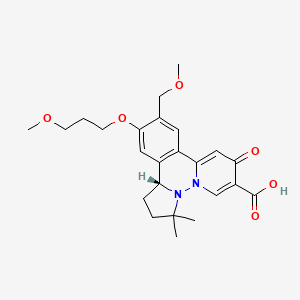
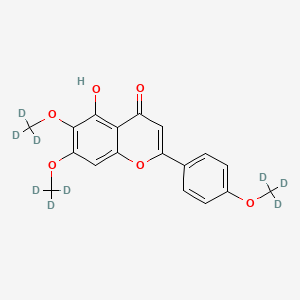
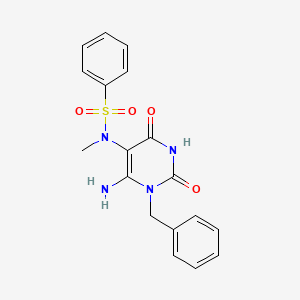
![(2R,3R)-3-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12411780.png)
